- Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340
Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
CAS-nummer:95332-26-6
MF:C9H10O4
MW:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
- 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
- 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
- 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
- 2-Hydroxy-4-methoxymethoxybenzaldehyde
- 4-(Methoxymethoxy)salicylaldehyde
- 797JEB8UWT
- CHEMBL1883324
- 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
- starbld0019360
- 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
- DA-26133
- AKOS004902670
- HMS2269P22
- 95332-26-6
- E85387
- DTXSID80373067
- SCHEMBL1960093
- SMR000470950
- MFCD06661069
- MLS000697616
- CS-0196259
- L023982
- VYLBFPQDUSNVCA-UHFFFAOYSA-N
-
- MDL: MFCD06661069
- Inchi: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
- InChI-sleutel: VYLBFPQDUSNVCA-UHFFFAOYSA-N
- LACHT: O=CC1C(O)=CC(OCOC)=CC=1
Berekende eigenschappen
- Exacte massa: 182.05790880g/mol
- Monoisotopische massa: 182.05790880g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 160
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 55.8Ų
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR71069-5g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 5g |
£126.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-10g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 10g |
£193.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-25g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 25g |
£374.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-21 |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 3 h, rt → reflux
Referentie
- Total synthesis of (+)-rutamarin, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referentie
- Total Synthesis of Caesalpinnone A, Organic Letters, 2020, 22(2), 520-522
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Referentie
- Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands, European Patent Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 2 h, reflux; reflux → rt
Referentie
- Synthesis and biological activity of flavane derivatives, Chinese Journal of Chemistry, 2006, 24(3), 401-408
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Referentie
- Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 6 h, rt
Referentie
- Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
Referentie
- N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
Referentie
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Structure-activity relationships and key structural feature of pyridyloxybenzene-acylsulfonamides as new, potent, and selective peroxisome proliferator-activated receptor (PPAR) γ Agonists, Bioorganic & Medicinal Chemistry, 2012, 20(10), 3332-3358
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, rt
Referentie
- The first total synthesis of phebaclavin A and C, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
Referentie
- Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one, Molecules [online computer file], 2002, 7(2), 315-319
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referentie
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; overnight, rt
Referentie
- Inhibitors of DNA polymerase β: Activity and mechanism, Bioorganic & Medicinal Chemistry, 2008, 16(8), 4331-4340
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 0 °C → rt; 28 h, rt
Referentie
- A chiral pool approach for asymmetric syntheses of both antipodes of equol and sativan, Tetrahedron, 2018, 74(16), 2020-2029
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Referentie
- Methods for synthesizing glycinols, glyceollins I and II, compositions of selected intermediates, and therapeutic uses thereof, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 20 h, rt
Referentie
- Glucosylated near-infrared dye suitable for visualization targeted drug delivery, China, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referentie
- Design and synthesis of 3,3'-biscoumarin-based c-Met inhibitors, Organic & Biomolecular Chemistry, 2014, 12(22), 3721-3734
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referentie
- Stable pharmaceutical compositions of pegylated carfilzomib compounds, United States, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referentie
- Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers, World Intellectual Property Organization, , ,
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preparation Products
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Gerelateerde literatuur
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-) Gerelateerde producten
- 13709-06-3(Benzaldehyde, 2,4-bis(methoxymethoxy)-)
- 73220-19-6(Benzaldehyde, 2-methoxy-6-(methoxymethoxy)-)
- 77354-97-3(Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-)
- 5533-04-0(2-(Methoxymethoxy)-benzaldehyde)
- 342616-12-0(2,4-Dioxabicyclo[3.3.1]nona-1,1(9),3,5(9),5,7-hexaene-6-carboxaldehyde)
- 114628-32-9(Benzaldehyde, 2-methoxy-4-(methoxymethoxy)-)
- 61454-72-6(Benzaldehyde, 4,4'-[oxybis(methyleneoxy)]bis[2-methoxy-)
- 914399-70-5(Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-3-methyl-)
- 73220-20-9(Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-)
- 124555-63-1(4-Methoxy-2-(MethoxyMethoxy)benzaldehyde)
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk